molecular formula C10H8O4S B8369263 2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid

2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid

Cat. No.: B8369263
M. Wt: 224.23 g/mol
InChI Key: UDWWLZPFOGNOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid is a useful research compound. Its molecular formula is C10H8O4S and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid

InChI

InChI=1S/C10H8O4S/c11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h1-4,8,11-12H,(H,13,14)

InChI Key

UDWWLZPFOGNOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1C(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1-benzothiophen-4-ol (1.0 g, 6.32 mmol, 1.00 equiv, 95%), potassium hydroxide (821 mg, 1.46 mmol, 2.20 equiv, 10%). This was followed by the addition of 2-oxoacetic acid (592 mg, 4.00 mmol, 1.20 equiv) at 0-5° C. with 30 min. If necessary, more 2-oxoacetic acid is added such that the pH of the solution at the end of the addition was 11.5. After stirring for 3 h at 0-5 degree C. 20 mL of tert-butyl methyl ether were added to the reaction mixture followed by HCl(25%) solution in water such that the pH was 7. The biphasic mixture was filtered through Speedex, then HCl (25%) solution in water were added to the aqueous phase such that the pH was 2.0. After addition of tert-butyl methyl ether (3*20 mL), the organic phase was separated at 25° C., and 50 mL acetonitrile was added to organic phase. To the resulting clear solution was added portions wise at 20-30° C., a solution of tributylamine (1.23 g, 1.00 equiv) in 20 mL of tert-butyl methyl ether under seeding with crystals of the product. The resulting suspension was stirred over night at 20-30 degree C., and then filtered off. The filter cake was dried oven at 60° C. The result afford (1.0 g, 63%) of 2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid as gray solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
821 mg
Type
reactant
Reaction Step Two
Quantity
592 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.23 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.